molecular formula C12H25NO5 B10757823 4-Amino-2-hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol

4-Amino-2-hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol

Cat. No.: B10757823
M. Wt: 263.33 g/mol
InChI Key: MSXUDXAZMKOOST-YBXAARCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-HEXYLOXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3,5-DIOL typically involves the reaction of hexyl alcohol with a suitable aminoglycoside precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-HEXYLOXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3,5-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and halogenated compounds .

Scientific Research Applications

4-AMINO-2-HEXYLOXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3,5-DIOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-2-HEXYLOXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3,5-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-2-HEXYLOXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3,5-DIOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H25NO5

Molecular Weight

263.33 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-4-amino-2-hexoxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C12H25NO5/c1-2-3-4-5-6-17-12-11(16)9(13)10(15)8(7-14)18-12/h8-12,14-16H,2-7,13H2,1H3/t8-,9+,10+,11-,12-/m1/s1

InChI Key

MSXUDXAZMKOOST-YBXAARCKSA-N

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)N)O

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)N)O

Origin of Product

United States

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